molecular formula C19H13ClN2O2 B5799293 4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol

4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No. B5799293
M. Wt: 336.8 g/mol
InChI Key: UAGSMTAAGNIFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol is a chemical compound that belongs to the class of benzodiazepines. It is also known as Furodiazepam and is a derivative of diazepam. Furodiazepam is a psychoactive drug that has been widely used for scientific research purposes. It has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various aspects of the brain and nervous system.

Mechanism of Action

Furodiazepam acts by binding to the GABA-A receptor and enhancing the activity of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone of the brain, which results in a sedative and anxiolytic effect.
Biochemical and Physiological Effects:
Furodiazepam has been found to have a wide range of biochemical and physiological effects. It has been shown to have sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. It has also been found to have amnesic effects, which makes it useful for studying memory processes in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Furodiazepam in lab experiments is its potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the effects of benzodiazepines on the brain and nervous system. However, one of the limitations of using Furodiazepam is its short half-life, which makes it difficult to study the long-term effects of benzodiazepines.

Future Directions

There are several future directions for research on Furodiazepam. One area of research is the development of new benzodiazepine analogs that have improved selectivity and potency for the GABA-A receptor. Another area of research is the study of the long-term effects of benzodiazepines on the brain and nervous system. Additionally, Furodiazepam could be used as a tool to study the role of GABA-A receptors in the development of neurological disorders, such as anxiety, depression, and epilepsy.

Synthesis Methods

Furodiazepam can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with furfurylamine. The resulting product is then reacted with hydrochloric acid to yield 4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol.

Scientific Research Applications

Furodiazepam has been widely used in scientific research as a tool to study the effects of benzodiazepines on the brain and nervous system. It has been found to be a potent agonist of the GABA-A receptor, which is the primary receptor for benzodiazepines in the brain. This makes it a useful tool for studying the role of GABA-A receptors in various neurological disorders, such as anxiety, insomnia, and epilepsy.

properties

IUPAC Name

4-chloro-2-[2-(furan-2-yl)-3H-1,5-benzodiazepin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-12-7-8-18(23)13(10-12)16-11-17(19-6-3-9-24-19)22-15-5-2-1-4-14(15)21-16/h1-10,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGSMTAAGNIFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1C3=C(C=CC(=C3)Cl)O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-furan-2-yl-3H-benzo[b][1,4]diazepin-2-yl)-phenol

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